molecular formula C10H13N3O B11727479 N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11727479
M. Wt: 191.23 g/mol
InChI Key: SBKNTSWGDZEIRF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic amine compound of significant interest in medicinal and materials chemistry. It features both a 1,5-dimethyl-1H-pyrazole and a furan-2-ylmethyl group linked through an amine bridge. This bifunctional structure provides a versatile and rigid scaffold for synthetic applications, enabling selective modifications for the development of novel molecules . The pyrazole nucleus is a well-established pharmacophore in drug discovery, known for its wide spectrum of biological activities . Researchers can exploit this compound as a key synthetic intermediate or precursor for more complex structures. Its molecular framework is particularly valuable in the design of ligands for metal complexes. The nitrogen atoms from the pyrazole and amine groups can coordinate to metal centers, forming complexes with potential applications in catalysis, such as in the ring-opening polymerization of rac-lactide . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet prior to use.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H13N3O/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3

InChI Key

SBKNTSWGDZEIRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Reaction Pathway and Intermediate Formation

The conventional synthesis begins with 1,5-dimethyl-1H-pyrazol-4-amine as the primary intermediate. This compound undergoes nucleophilic substitution with furan-2-ylmethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours.

Mechanistic Insights :

  • Step 1 : Deprotonation of 1,5-dimethyl-1H-pyrazol-4-amine by K₂CO₃ generates a reactive amide ion.

  • Step 2 : The amide ion attacks the electrophilic carbon of furan-2-ylmethyl bromide, displacing bromide and forming the C–N bond.

Optimization Strategies :

  • Solvent Selection : DMF enhances reaction kinetics due to its high polarity, but acetonitrile reduces side reactions such as N-alkylation of the pyrazole ring.

  • Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the furan ring, which is sensitive to thermal degradation.

Yield Data :

MethodSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃/DMFDMF802462
K₂CO₃/CH₃CNAcetonitrile601871

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes by enabling rapid and uniform heating. A typical protocol involves mixing 1,5-dimethyl-1H-pyrazol-4-amine (1.0 equiv), furan-2-ylmethyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile, irradiated at 100°C for 20 minutes.

Advantages :

  • Efficiency : 85–90% yield achieved in 20 minutes versus 18–24 hours for traditional methods.

  • Reduced Byproducts : Limited thermal decomposition due to shorter exposure times.

Limitations :

  • Scalability challenges in batch reactors.

  • High energy input required for large-scale production.

Continuous Flow Synthesis

Process Intensification

Continuous flow systems enhance reproducibility and scalability. A two-step configuration is employed:

  • Step 1 : Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine via cyclization of acetylacetone with hydrazine hydrate in a tubular reactor at 120°C.

  • Step 2 : Reaction with furan-2-ylmethyl bromide in a microchannel reactor (residence time: 5 minutes, 80°C).

Key Parameters :

  • Residence Time Distribution : Narrow distribution minimizes side reactions.

  • Solvent Recycling : Acetonitrile is continuously recovered, reducing waste.

Performance Metrics :

ParameterValue
Annual Production500 kg/year
Purity>99% (HPLC)
Space-Time Yield1.2 kg/(L·h)

One-Pot Catalyst-Free Synthesis

Green Chemistry Approach

A solvent-free, catalyst-free method involves condensing 1,5-dimethyl-1H-pyrazol-4-amine with furfural (furan-2-carbaldehyde) and ammonium acetate at 150°C for 4 hours. The in-situ formation of a Schiff base intermediate is followed by reduction using sodium borohydride (NaBH₄).

Reaction Scheme :

  • Schiff Base Formation :
    Pyrazole-amine+FurfuralSchiff Base+H2O\text{Pyrazole-amine} + \text{Furfural} \rightarrow \text{Schiff Base} + \text{H}_2\text{O}

  • Reduction :
    Schiff Base+NaBH4This compound\text{Schiff Base} + \text{NaBH}_4 \rightarrow \text{this compound}

Yield and Purity :

  • Yield : 78% after recrystallization (ethanol/water).

  • Purity : 98.5% by GC-MS.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization : Ethanol-water mixtures (7:3) yield colorless crystals with >99% purity.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (s, 1H, pyrazole-H), 6.38 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (s, 2H, CH₂), 2.31 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

  • HPLC : Retention time = 6.72 min (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Functionalization

Competing alkylation at pyrazole N1 vs. C4 positions is mitigated by:

  • Steric Hindrance : Bulky bases (e.g., DBU) favor C4 substitution.

  • Low-Temperature Protocols : Reactions at 0–5°C suppress N-alkylation.

Scalability of Microwave and Flow Methods

  • Microwave : Parallel reactor systems enable batch scale-up.

  • Flow Systems : Modular reactors allow throughput adjustments without re-optimization .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include acyl chlorides, aldehydes, and isocyanates.

Major Products

    Oxidation: Furanones, furanoic acids.

    Reduction: Pyrazolines, pyrazolidines.

    Substitution: Amides, imines, ureas.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H15N3O
Molecular Weight : 205.26 g/mol
IUPAC Name : N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine
Chemical Structure : The compound features a furan ring attached to a pyrazole moiety, which is known for its biological activity.

Anticancer Activity

This compound has shown promising results in anticancer studies. Research indicates that compounds with similar structures can inhibit cancer cell growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
  • Case Study : A study demonstrated that derivatives of pyrazole exhibited significant growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .
Compound Cell Line Percent Growth Inhibition
This compoundSNB-1986.61%
This compoundOVCAR-885.26%

Antimicrobial Properties

The compound also exhibits notable antimicrobial properties. Research shows that pyrazole derivatives can be effective against various bacterial and fungal strains.

Compound Activity Type Reference
This compoundAntibacterial
This compoundAntifungal

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could potentially modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.

Mechanism of Action:

The anti-inflammatory effects are likely mediated through:

  • Enzyme Inhibition : Targeting enzymes involved in inflammatory processes.
  • Receptor Modulation : Interacting with receptors to alter their activity.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of pyrazole derivatives. These compounds may protect neuronal cells from oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
  • Key Differences : Replaces the pyrazole ring with a tetrazole (five-membered ring with four nitrogen atoms).
  • For example, compound 6 (a tetrazole derivative) inhibited S. epidermidis at 4 µg/mL .
  • Cytotoxicity : Evaluated via MTT assay, though data for the pyrazole analog is unavailable for direct comparison .
1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine
  • Key Differences : Incorporates a difluoromethyl group on the pyrazole and an additional methyl group on the amine.
  • Molecular Weight : 291.73 g/mol (vs. ~205.26 g/mol for the target compound).
  • Impact : Fluorine atoms increase lipophilicity and may alter bioavailability. The higher molecular weight could affect solubility and pharmacokinetics .
Pyrimidin-2-amine Derivatives (e.g., Compound 17)
  • Key Differences : Pyrimidine core instead of pyrazole, with dual pyrazole substituents.
  • Biological Activity: Acts as CDK2 inhibitors, suggesting a different mechanism (kinase inhibition vs.
  • Synthesis : Prepared via coupling reactions between pyrimidine chlorides and amines, contrasting with the target compound’s likely alkylation/amination route .

Functional and Pharmacological Comparisons

Property N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine Tetrazole Derivatives Difluoromethyl Pyrazole Analogue Pyrimidin-2-amine Derivatives
Core Heterocycle Pyrazole Tetrazole Pyrazole Pyrimidine
Key Substituents Furan-2-ylmethyl, methyl groups Furan-2-ylmethyl, tetrazole Difluoromethyl, methyl groups Pyrazole, pyrimidine
Molecular Weight (g/mol) ~205.26 Not specified 291.73 300–350 (estimated)
Biological Activity Not specified Antimicrobial (4 µg/mL for S. epidermidis) Not specified CDK2 inhibition
Hydrogen Bonding Amine, furan oxygen Multiple N atoms in tetrazole Amine, fluorine Amine, pyrimidine N atoms

Hydrogen Bonding and Crystal Packing

  • The target compound’s furan and amine groups enable hydrogen bonding, critical for molecular recognition.
  • Pyrimidin-2-amine derivatives () leverage pyrimidine nitrogen atoms for interactions, aligning with their kinase-inhibitory roles .

Biological Activity

N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
IUPAC NameN-(furan-2-ylmethyl)-1,5-dimethylpyrazol-4-amine
InChI KeySBKNTSWGDZEIRF-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Synthesized from 1,4-dicarbonyl compounds.
  • Formation of the Pyrazole Ring : Achieved by reacting hydrazines with 1,3-diketones.
  • Coupling : The furan and pyrazole rings are coupled through nucleophilic substitution.
  • Amine Introduction : Conducted via reductive amination with an amine and a reducing agent.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.

For example:

  • A series of pyrazole derivatives demonstrated potent activity against BRAF(V600E) and other cancer-related targets, showcasing their potential in oncology .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. It can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting a mechanism that interferes with inflammatory pathways .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Its ability to modulate enzyme activity associated with cancer progression indicates its potential as a lead compound in cancer drug development .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to inflammation and cancer.
  • Receptor Interaction : It can bind to receptors involved in cell signaling pathways, modulating their activity through non-covalent interactions such as hydrogen bonding and π–π stacking .

Study on Antifungal Activity

A recent study evaluated the antifungal efficacy of various pyrazole derivatives against phytopathogenic fungi. Compounds similar to this compound exhibited moderate to excellent antifungal activity, highlighting their potential as agricultural fungicides .

Cancer Research

Another significant investigation focused on the structure–activity relationship (SAR) of pyrazole derivatives in inhibiting cancer cell lines. The findings indicated that modifications to the pyrazole structure could enhance anticancer efficacy against specific targets like Aurora-A kinase .

Q & A

Q. Key Considerations :

  • Base selection : Triethylamine is preferred for its low nucleophilicity and ease of removal.
  • Solvent polarity : Higher polarity solvents improve solubility of intermediates but may require longer reaction times .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Answer:

  • 1H/13C NMR : Essential for confirming the pyrazole and furan substituents. Look for characteristic signals:
    • Pyrazole methyl groups: δ 2.1–2.5 ppm (singlets).
    • Furan protons: δ 6.3–7.4 ppm (multiplet) .
  • IR Spectroscopy : Validate N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns .

Q. Resolving Data Conflicts :

  • If NMR and IR disagree on functional groups (e.g., amine vs. amide), use X-ray crystallography (see FAQ 3 ) for definitive structural confirmation .

Advanced: How can X-ray crystallography and software like SHELXL be applied to determine the crystal structure of this compound?

Answer:

  • Single-Crystal Growth : Slow evaporation from ethanol/dichloromethane mixtures yields suitable crystals .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–293 K. Collect data to 0.8 Å resolution .
  • Structure Refinement :
    • SHELXL : Refine atomic positions using least-squares minimization. Apply restraints for disordered furan rings .
    • ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty in the pyrazole-furan linkage .
  • Validation : Check R-factor (<0.05) and residual electron density maps (±0.3 eÅ⁻³) .

Advanced: What strategies are recommended for studying the biological activity, such as enzyme inhibition, and how are assays designed?

Answer:

  • Target Selection : Prioritize enzymes with known pyrazole/furan interactions (e.g., monoamine oxidases (MAOs) or kinases) .
  • Assay Design :
    • MAO Inhibition : Use a fluorometric assay with kynuramine as a substrate. Measure fluorescence (λex = 310 nm, λem = 400 nm) to quantify inhibition .
    • Dose-Response Curves : Test concentrations from 1 nM–100 µM. Calculate IC50 values using nonlinear regression (GraphPad Prism).
  • Control Experiments : Include known inhibitors (e.g., clorgyline for MAO-A) to validate assay conditions .

Advanced: How do structural modifications influence the compound’s physicochemical properties and interactions?

Answer:

  • Pyrazole Substituents :
    • Methyl Groups (1,5-positions) : Enhance lipophilicity (logP ↑ by ~0.5 per methyl) and metabolic stability .
    • Furan Linkage : The oxygen atom in furan improves hydrogen-bonding capacity (e.g., with enzyme active sites) but may reduce aqueous solubility .
  • Modification Strategies :
    • Introduce electron-withdrawing groups (e.g., Cl) to the furan ring to alter π-π stacking interactions in crystal packing .
    • Replace the furan with thiophene to study sulfur’s impact on binding affinity (e.g., in kinase inhibitors) .

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